molecular formula C13H10O B14671186 5-Phenylhepta-2,4-dien-6-ynal CAS No. 50565-10-1

5-Phenylhepta-2,4-dien-6-ynal

Cat. No.: B14671186
CAS No.: 50565-10-1
M. Wt: 182.22 g/mol
InChI Key: WKBVHEIIKMSMBO-UHFFFAOYSA-N
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Description

5-Phenylhepta-2,4-dien-6-ynal is an organic compound with the molecular formula C₁₃H₁₀O. It is characterized by a phenyl group attached to a hepta-2,4-dien-6-ynal backbone. This compound is of interest due to its unique structure, which combines alkyne, alkene, and aldehyde functionalities, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenylhepta-2,4-dien-6-ynal typically involves the nucleophilic addition of bis(trimethylsilyl)ketene acetals to aryl ynones substituted by halogen groups activated by boron trifluoride diethyl etherate (BF₃·Et₂O). This method allows for the stereoselective formation of the desired dien-ynal compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Phenylhepta-2,4-dien-6-ynal can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The alkyne and alkene groups can be reduced to alkanes.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: 5-Phenylhepta-2,4-dien-6-ynoic acid.

    Reduction: 5-Phenylheptane.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

5-Phenylhepta-2,4-dien-6-ynal has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Phenylhepta-2,4-dien-6-ynal exerts its effects depends on the specific reaction it undergoes. For example, in electrophilic aromatic substitution, the phenyl group acts as an electron-rich site that attracts electrophiles. In reduction reactions, the alkyne and alkene groups are hydrogenated to form alkanes, altering the compound’s physical and chemical properties.

Comparison with Similar Compounds

Similar Compounds

    5-Phenylhepta-2,4-dien-6-ynoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    5-Phenylheptane: Fully saturated version of the compound.

    5-Phenyl-2,4-heptadien-6-inal: Similar structure but with different positioning of double bonds.

Uniqueness

5-Phenylhepta-2,4-dien-6-ynal is unique due to its combination of alkyne, alkene, and aldehyde functionalities, which provide multiple reactive sites for chemical transformations. This makes it a valuable intermediate in organic synthesis and a subject of interest in various fields of research .

Properties

CAS No.

50565-10-1

Molecular Formula

C13H10O

Molecular Weight

182.22 g/mol

IUPAC Name

5-phenylhepta-2,4-dien-6-ynal

InChI

InChI=1S/C13H10O/c1-2-12(8-6-7-11-14)13-9-4-3-5-10-13/h1,3-11H

InChI Key

WKBVHEIIKMSMBO-UHFFFAOYSA-N

Canonical SMILES

C#CC(=CC=CC=O)C1=CC=CC=C1

Origin of Product

United States

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